Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate
Description
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a synthetic organic compound characterized by a benzo[d]isothiazole moiety fused to a piperidine ring, with a carbamate group substituted at the 3-position of the piperidine and a benzyl group attached to the carbamate.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
benzyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H21N3O2S/c24-20(25-14-15-7-2-1-3-8-15)21-16-9-6-12-23(13-16)19-17-10-4-5-11-18(17)26-22-19/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,24) |
InChI Key |
JJNMLOGYBRAKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NSC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves the reaction of benzo[d]isothiazole derivatives with piperidine and benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
-
Step 1: : Synthesis of benzo[d]isothiazole derivative.
- Reactants: 2-aminobenzenethiol and a suitable aldehyde.
- Conditions: Reflux in ethanol or methanol.
- Product: Benzo[d]isothiazole derivative.
-
Step 2: : Formation of piperidine derivative.
- Reactants: Benzo[d]isothiazole derivative and piperidine.
- Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
- Product: 1-(benzo[d]isothiazol-3-yl)piperidine.
-
Step 3: : Formation of this compound.
- Reactants: 1-(benzo[d]isothiazol-3-yl)piperidine and benzyl chloroformate.
- Conditions: Presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[d]isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates
Scientific Research Applications
Biological Activities
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures to this compound possess significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antibacterial effect may be attributed to the lipophilicity conferred by the benzothiazole structure, enhancing membrane permeability.
Neuropharmacological Effects
The presence of the piperidine ring suggests potential neuropharmacological applications. Compounds with similar piperidine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives in various applications:
- Anticancer Mechanism Study : A study evaluated the anticancer efficacy of benzothiazole derivatives, revealing that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis indicated a significant increase in the sub-G1 phase cells after treatment, confirming apoptosis induction.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial activity.
Mechanism of Action
The mechanism of action of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The benzo[d]isothiazole moiety is crucial for binding to the active site of the target enzyme, while the piperidine and carbamate groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Carbamate Variations : The benzyl group in the target compound contrasts with the tert-butyl group in –4 derivatives. Benzyl groups typically enhance lipophilicity, which may improve blood-brain barrier penetration compared to the bulkier tert-butyl analogs .
- Oxidation State: The sulfone-modified benzo[d]isothiazole () introduces polarity, likely improving aqueous solubility and altering receptor-binding kinetics compared to the non-oxidized target compound .
Pharmacological and Industrial Relevance
- Ziprasidone Derivatives : The benzo[d]isothiazole-piperazine/piperidine scaffold is prevalent in antipsychotics (e.g., Ziprasidone), suggesting the target compound may share mechanistic pathways, such as dopamine D2 or serotonin 5-HT2A receptor antagonism .
Physicochemical and Handling Considerations
Biological Activity
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate, with the CAS number 1624262-03-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group linked to a piperidine derivative that incorporates a benzo[d]isothiazol moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.
1. Receptor Antagonism:
Research indicates that compounds with similar structures exhibit antagonistic activity against chemokine receptors, notably CCR3. Benzyl derivatives have shown potent inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting a role in modulating inflammatory responses .
2. Enzyme Inhibition:
Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, certain derivatives have been evaluated for their inhibitory effects on human β-secretase, which is crucial for amyloid-beta peptide production in Alzheimer's disease .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
Case Study 1: CCR3 Antagonism
In a study investigating benzyl-piperidine derivatives, it was found that structural modifications significantly enhanced CCR3 antagonism. The introduction of specific substituents increased binding potency from micromolar to low nanomolar ranges, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective potential of piperidine derivatives against β-secretase. The results indicated significant inhibition rates, positioning these compounds as promising candidates for further development in Alzheimer's therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
